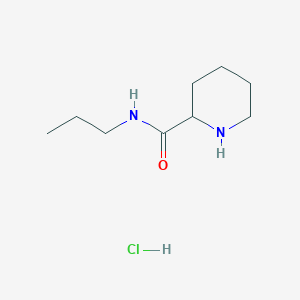

N-propylpiperidine-2-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXRYOOOHONYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)

Introduction

N-propylpiperidine-2-carboxamide hydrochloride, more commonly known in the pharmaceutical field as Ropivacaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] It is the hydrochloride salt of ropivacaine and is utilized extensively for surgical anesthesia and acute pain management.[3][4] This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Ropivacaine hydrochloride, designed for researchers, scientists, and professionals in drug development. The narrative delves into the synthesis, physicochemical characteristics, analytical methodologies, and the pharmacological profile of this compound, offering field-proven insights into its scientific foundation.

Chemical Identity and Structure

Ropivacaine hydrochloride is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate.[5] The presence of a chiral center in the piperidine ring results in two enantiomers; however, ropivacaine is formulated as the pure S-(-)-enantiomer, a decision driven by the desire to improve the safety profile, particularly concerning cardiotoxicity, compared to its racemic predecessor, bupivacaine.[5][6]

The molecular structure consists of a hydrophilic piperidine ring containing a tertiary amine, linked via an amide bond to a lipophilic aromatic ring (2,6-dimethylphenyl). This amphipathic nature is crucial for its mechanism of action, allowing it to penetrate nerve membranes and bind to its target.[7]

IUPAC Name: (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride[1] Molecular Formula: C₁₇H₂₇ClN₂O[1] Molecular Weight: 310.9 g/mol [1]

Physicochemical Properties

The physicochemical properties of Ropivacaine hydrochloride are fundamental to its formulation, stability, and pharmacokinetic profile. It is a white to off-white crystalline powder.[2] A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 310.9 g/mol | [1] |

| Melting Point | 267-269°C | [2] |

| pKa | 8.07 - 8.2 | [2][5] |

| Solubility in Water | 53.8 mg/mL at 25°C | [5] |

| Appearance | White to off-white powder | [2] |

| Storage Condition | 2-8°C | [2] |

The pKa of ropivacaine is a critical determinant of its onset of action. At physiological pH, a portion of the molecule exists in its uncharged, lipid-soluble base form, which can readily cross the nerve cell membrane.[8] Once inside the neuron, the intracellularly lower pH favors the protonated, active form, which then binds to the sodium channel.[8]

Synthesis and Manufacturing

The synthesis of Ropivacaine hydrochloride involves a multi-step process. A common synthetic route begins with 2-piperidinecarboxylic acid. The synthesis can be generally described by the following key transformations:

-

Protection and Halogenation: The synthesis often starts with the protection of the secondary amine of 2-piperidinecarboxylic acid, followed by conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, through halogenation.[9]

-

Amidation: The resulting activated piperidine derivative is then reacted with 2,6-dimethylaniline to form the crucial amide linkage.[9]

-

N-Alkylation: The protecting group on the piperidine nitrogen is removed, and the secondary amine is subsequently alkylated with a propyl group, typically using a propyl halide.

-

Salt Formation: Finally, the free base of ropivacaine is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[10]

This process yields the S-enantiomer, which is the active pharmaceutical ingredient.[3] The synthesis aims for high purity and yield, with the final product meeting stringent quality standards for pharmaceutical use.[9]

Analytical Methodologies

The quality control and pharmacokinetic monitoring of Ropivacaine hydrochloride rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for its quantification and purity assessment.[4][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle: Reversed-phase HPLC separates Ropivacaine hydrochloride from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector.[12]

Experimental Protocol:

-

Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Ropivacaine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a few mL of methanol, sonicate to degas, and make up the volume with the diluent (mobile phase).[4]

-

Working Standard Solution (100 µg/mL): Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask and dilute to the mark with the diluent.[4]

-

Sample Solution: Prepare the sample to a similar concentration as the working standard solution using the diluent. For instance, if analyzing an injection, dilute it accordingly.[4]

-

-

Chromatographic Conditions:

-

Column: Octadecylsilane (C18) column (e.g., 250 x 4.0 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.0). The exact ratio should be optimized for ideal separation.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 239 nm.[12]

-

Injection Volume: 20 µL.

-

-

Analysis and Data Interpretation:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the Ropivacaine hydrochloride peak based on its retention time, which should match that of the reference standard.

-

Quantify the amount of Ropivacaine hydrochloride in the sample by comparing its peak area to that of the standard.

-

Assess purity by identifying and quantifying any impurity peaks.

-

Rationale for Experimental Choices: The choice of a C18 column provides excellent retention and separation for the moderately nonpolar Ropivacaine molecule. The acidic mobile phase ensures that the tertiary amine in the piperidine ring is protonated, leading to sharp, symmetrical peaks. UV detection at 239 nm offers good sensitivity for the aromatic ring in the molecule.[12]

Pharmacology and Mechanism of Action

Ropivacaine hydrochloride is a local anesthetic that reversibly blocks nerve impulse generation and conduction.[1] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal membrane.[1][13]

Mechanism of Action:

-

Membrane Permeation: The uncharged base form of Ropivacaine hydrochloride diffuses across the nerve cell membrane into the axoplasm.

-

Ionization: Inside the neuron, the lower intracellular pH promotes the formation of the protonated, cationic form of the molecule.

-

Sodium Channel Blockade: The active cationic form of ropivacaine binds to the intracellular side of the voltage-gated sodium channels. This binding stabilizes the channels in their inactive state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3][5]

This blockade of sodium channels leads to a reversible loss of sensation in the area supplied by the affected nerves.[1] The differential blockade of sensory and motor nerve fibers is a notable characteristic of ropivacaine, with a greater effect on sensory nerves at lower concentrations.

Safety and Handling

Ropivacaine hydrochloride is intended for laboratory research and pharmaceutical use only and should be handled by trained professionals.[14] It is harmful if swallowed and can cause serious eye damage.[15] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[2]

Conclusion

N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine hydrochloride) is a well-characterized local anesthetic with a favorable safety and efficacy profile. Its chemical properties, including its stereochemistry and physicochemical characteristics, are intricately linked to its pharmacological activity. The analytical methods described herein provide a framework for ensuring its quality and for conducting further research. This guide offers a foundational understanding for scientists and researchers working with this important pharmaceutical compound.

References

-

PubChem. (n.d.). Ropivacaine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ropivacaine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 26). N-(2,6-DIMETHYLPHENYL)-1-PROPYLPIPERIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, January 22). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

Wikipedia. (n.d.). Levobupivacaine. Retrieved from [Link]

-

International Journal of Current Research. (2017, June 30). Study for force degradation of three local anesthetic drugs bupivacaine, ropivacaine, mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Naropin® (ropivacaine HCl) Injection. Retrieved from [Link]

-

Update in Anaesthesia. (n.d.). Levobupivacaine. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

- Google Patents. (n.d.). S-(-)-1-propyl-2',6'-aminoxyleneformylpiperidine crystal and sustained release preparation thereof.

-

RayBiotech. (n.d.). Ropivacaine HCl. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). levobupivacaine. Retrieved from [Link]

-

ResearchGate. (2001). Levobupivacaine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. WO2017036408A1 - S-(-)-1-propyl-2',6'-aminoxyleneformylpiperidine crystal and sustained release preparation thereof - Google Patents [patents.google.com]

- 7. Levobupivacaine - Wikipedia [en.wikipedia.org]

- 8. resources.wfsahq.org [resources.wfsahq.org]

- 9. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. journalcra.com [journalcra.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | C18H29ClN2O | CID 117965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Propylpiperidine-4-carboxamide|High-Purity Research Chemical [benchchem.com]

- 15. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | C17H29ClN2O2 | CID 6918111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-propylpiperidine-2-carboxamide hydrochloride, known in the pharmaceutical field as Ropivacaine hydrochloride. As a widely utilized local anesthetic, a thorough understanding of its molecular structure, physicochemical properties, and pharmacological profile is essential for its effective and safe application in clinical and research settings. This document delves into the core scientific principles governing its synthesis, mechanism of action, and analytical characterization, offering valuable insights for professionals in drug development and biomedical research.

Introduction to N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)

N-propylpiperidine-2-carboxamide hydrochloride, commercially known as Ropivacaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] It is the hydrochloride salt of ropivacaine and is supplied as the pure S-enantiomer.[3] This stereospecificity is a key feature, contributing to its favorable clinical profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine.[4][5] Ropivacaine is extensively used for surgical anesthesia, including epidural blocks for cesarean sections, and for acute pain management.[3] Its mechanism of action involves the reversible blockade of nerve impulse propagation by inhibiting sodium ion influx through voltage-gated sodium channels in neuronal membranes.[1][2]

Molecular Structure and Physicochemical Properties

The chemical structure of Ropivacaine hydrochloride is central to its pharmacological activity. It consists of a hydrophilic piperidine ring and a lipophilic aromatic ring linked by an amide bond.[6] This amphiphilic nature is crucial for its ability to traverse cell membranes and interact with its target sodium channels.

The IUPAC name for Ropivacaine hydrochloride is (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride.[1]

Below is a diagram illustrating the molecular structure of Ropivacaine.

Caption: Molecular Structure of Ropivacaine

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇ClN₂O | [7] |

| Molecular Weight | 310.86 g/mol (hydrochloride) | [7] |

| Melting Point | 267-269 °C | [2] |

| pKa | ~8.2 | [2] |

| Solubility | Soluble in water (5 mg/mL) | [2][5] |

| Appearance | White to off-white crystalline powder | [2] |

The pKa of approximately 8.1-8.2 is significant as it determines the degree of ionization at physiological pH.[2][6] The non-ionized form is more lipid-soluble and readily crosses nerve membranes, while the ionized form is the active species that binds to the sodium channel from within the neuron.[8]

Synthesis and Purification

The synthesis of Ropivacaine hydrochloride typically involves a multi-step process. A common synthetic route starts with 2-piperidinecarboxylic acid. The general steps are as follows:

-

Protection of the piperidine nitrogen: The secondary amine of 2-piperidinecarboxylic acid is protected to prevent side reactions.

-

Amide bond formation: The carboxylic acid group is activated and then reacted with 2,6-dimethylaniline to form the amide linkage.[9]

-

Deprotection: The protecting group on the piperidine nitrogen is removed.

-

N-alkylation: The piperidine nitrogen is alkylated with a propyl group.

-

Salt formation: The free base is reacted with hydrochloric acid to form the hydrochloride salt, which improves its stability and water solubility.[10]

-

Purification: The final product is purified by recrystallization to achieve the desired purity for pharmaceutical use.

Caption: General Synthesis Workflow for Ropivacaine Hydrochloride

This process yields the S-enantiomer, which is the desired stereoisomer for clinical use due to its reduced toxicity profile.[4]

Analytical Characterization

The identity and purity of Ropivacaine hydrochloride are confirmed using various analytical techniques.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence of all protons in the molecule, including the aromatic protons of the dimethylphenyl group, the aliphatic protons of the piperidine ring and the propyl group, and the amide proton.

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are characteristic.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of Ropivacaine hydrochloride will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI-MS) is a common technique for this purpose.[11]

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of Ropivacaine hydrochloride and for separating it from any impurities or related substances.[5] Chiral HPLC methods can be employed to confirm the enantiomeric purity of the S-enantiomer.

Pharmacological Profile

Mechanism of Action:

Ropivacaine, like other local anesthetics, exerts its effect by blocking the generation and conduction of nerve impulses.[1][3] This is achieved through its interaction with voltage-gated sodium channels in the neuronal cell membrane.

Caption: Mechanism of Action of Ropivacaine

The blockade of sodium channels prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[1] This results in a reversible loss of sensation in the area supplied by the affected nerve.

Pharmacokinetics and Metabolism:

Ropivacaine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[5] Its clearance is therefore dependent on hepatic function. The metabolites are excreted in the urine.

Safety and Handling

Ropivacaine hydrochloride is a potent pharmaceutical agent and should be handled with appropriate care.

Toxicity:

At high plasma concentrations, Ropivacaine can cause systemic toxicity, affecting the central nervous system (CNS) and the cardiovascular system.[2] CNS effects can range from lightheadedness and dizziness to seizures and unconsciousness. Cardiovascular effects may include hypotension, bradycardia, arrhythmias, and, in severe cases, cardiac arrest. However, Ropivacaine is associated with a lower risk of severe cardiotoxicity compared to bupivacaine.[5]

Hazard Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ropivacaine hydrochloride is classified with the following hazards:

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

In case of accidental ingestion or if feeling unwell, seek immediate medical attention.[2]

Conclusion

N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine hydrochloride) is a cornerstone of modern local anesthesia. Its efficacy and improved safety profile are directly attributable to its specific molecular structure, particularly its S-enantiomeric configuration. A deep understanding of its chemical and pharmacological properties is paramount for its continued successful application in clinical practice and for guiding future research in the development of even safer and more effective local anesthetics.

References

-

PubChem. Ropivacaine Hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Ropivacaine. National Center for Biotechnology Information. [Link]

-

ChemBK. (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. [Link]

-

PubChem. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate. National Center for Biotechnology Information. [Link]

-

PubChem. (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;propanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

PubChem. Levobupivacaine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Levobupivacaine. [Link]

-

Chemsrc. N-(2,6-DIMETHYLPHENYL)-1-PROPYLPIPERIDINE-2-CARBOXAMIDE HYDROCHLORIDE. [Link]

-

Anaesthesia UK. levobupivacaine. [Link]

-

PharmaCompass. Ropivacaine HCl. [Link]

-

ResearchGate. Levobupivacaine. [Link]

-

PubChem. (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydron;chloride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Ropivacaine. [Link]

- Google Patents.

- Google Patents. Process for preparing piperidine-4-carbothioamide hydrochloride.

-

MedPath. Levobupivacaine. [Link]

-

ResearchGate. ¹⁵N-CP/MAS NMR and ¹⁵N-CPPI/MAS NMR (PI = 100 µs) spectra of compounds... [Link]

-

ResearchGate. Experimental Spectroscopic (FT-IR, 1 H and 13 C NMR, ESI-MS, UV) Analysis... [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]

Sources

- 1. Ropivacaine Hydrochloride | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Ropivacaine = 98 HPLC 132112-35-7 [sigmaaldrich.com]

- 6. Levobupivacaine - Wikipedia [en.wikipedia.org]

- 7. CAS#:66052-79-7 | N-(2,6-DIMETHYLPHENYL)-1-PROPYLPIPERIDINE-2-CARBOXAMIDE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 8. resources.wfsahq.org [resources.wfsahq.org]

- 9. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | C17H29ClN2O2 | CID 6918111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydron;chloride;hydrate | C17H29ClN2O2 | CID 68555287 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-propylpiperidine-2-carboxamide hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propylpiperidine-2-carboxamide hydrochloride, known in its S-enantiomer form as Ropivacaine, is a long-acting amide local anesthetic distinguished by its favorable clinical profile, particularly its reduced cardiotoxicity and preferential sensory blockade compared to its structural analog, bupivacaine. This guide provides a comprehensive technical analysis of its core mechanism of action. We will dissect its interaction with voltage-gated sodium channels, explore the molecular underpinnings of its state-dependent and differential nerve fiber blockade, and detail the experimental methodologies used to validate these properties. This document serves as an authoritative resource for researchers engaged in pharmacology, anesthetic drug development, and ion channel biophysics.

Introduction: From Chemical Structure to Clinical Application

N-propylpiperidine-2-carboxamide hydrochloride is the chemical name for a class of molecules, of which the S-enantiomer, Ropivacaine, is the clinically significant compound. It belongs to the amino-amide group of local anesthetics and is structurally similar to bupivacaine and mepivacaine.[1] Developed as a safer alternative to bupivacaine, ropivacaine's design leverages stereospecificity and physicochemical properties to optimize the balance between efficacy and safety.[2] Its primary clinical application is in providing regional anesthesia for surgery and acute pain management, including epidural, major nerve blocks, and local infiltration.[3] The defining characteristic of ropivacaine is its ability to produce a profound sensory block with less pronounced motor impairment, a feature highly desirable in many clinical scenarios, particularly in obstetrics and postoperative pain control.[4] This guide delves into the molecular mechanisms that confer these unique attributes.

Molecular Profile and Structure-Activity Relationship

The therapeutic and toxicological profile of a local anesthetic is intrinsically linked to its molecular structure. Ropivacaine's design incorporates three key features that dictate its mechanism of action:

-

Amide Linkage: The amide bond between the aromatic ring and the piperidine ring is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine, resulting in a longer duration of action.[5]

-

S-Enantiomer Purity: Ropivacaine is administered as a pure S-(-)-enantiomer.[4] The R(+) enantiomers of local anesthetics have been shown to have a higher affinity for cardiac ion channels, contributing to greater cardiotoxicity.[4] By using only the S-enantiomer, the potential for adverse cardiovascular events is significantly reduced.[6]

-

Propyl Group: The N-alkyl substitution on the piperidine ring is a propyl group, in contrast to the butyl group of bupivacaine. This substitution reduces the molecule's lipophilicity.[4] This seemingly minor chemical change has profound pharmacological consequences, including a reduced propensity to penetrate large, myelinated motor nerve fibers and a lower potential for CNS and cardiac toxicity.[4]

These structural elements collectively contribute to ropivacaine's distinct physicochemical properties, which are summarized in the table below in comparison to bupivacaine.

| Property | Ropivacaine | Bupivacaine | Significance |

| Molecular Weight | 274.4 g/mol | 288.4 g/mol | Affects diffusion characteristics. |

| pKa (25°C) | 8.1 | 8.1 | Determines the proportion of ionized and non-ionized forms at physiological pH, affecting onset of action. |

| Lipophilicity (Octanol/Buffer Partition Coefficient) | 115 | 346 | Lower lipophilicity reduces penetration of myelin sheaths of motor neurons and decreases cardiac and CNS toxicity.[4] |

| Plasma Protein Binding | ~94% | ~95% | High protein binding contributes to a long duration of action.[3] |

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for all local anesthetics, including ropivacaine, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane.[4][7] These channels are responsible for the rapid influx of sodium ions that underlies the generation and propagation of action potentials in excitable cells like neurons.[8] By inhibiting this influx, ropivacaine effectively halts nerve impulse transmission, resulting in a loss of sensation in the innervated area.

The Modulated Receptor Hypothesis: A State-Dependent Interaction

Ropivacaine's interaction with VGSCs is not static; it is highly dependent on the conformational state of the channel. This behavior is best explained by the Modulated Receptor Hypothesis, which posits that local anesthetics have different affinities for the resting, open, and inactivated states of the VGSC.

-

Resting State: In this closed state, the channel has a low affinity for ropivacaine. Blockade of resting channels is referred to as tonic block .

-

Open and Inactivated States: During nerve stimulation, channels transition to the open (conducting) and then inactivated (non-conducting) states. Ropivacaine exhibits a much higher affinity for these states.[3] This preferential binding to channels that are in use is known as use-dependent or phasic block .

This state-dependent affinity means that ropivacaine is more effective at blocking nerves that are firing at a high frequency, such as pain-sensing neurons. The molecule gains access to its binding site from the intracellular side of the membrane. The uncharged, lipid-soluble form of the drug crosses the nerve membrane, after which it re-equilibrates to its protonated, charged form, which then binds within the channel pore.[8]

The Molecular Binding Site

Molecular and mutagenesis studies have identified the binding site for local anesthetics within the inner pore of the VGSC's α-subunit.[5] Specifically, residues on the S6 transmembrane helices of homologous domains I, III, and IV form the receptor site.[9] The charged amine of the ropivacaine molecule is thought to interact with these residues, physically occluding the pore and stabilizing the channel in a non-conducting state. Recent research also suggests the existence of two distinct binding sites within the pore, one for the neutral form and another for the protonated form of the drug, which may enter the pore via lateral fenestrations from the membrane.[8]

Correlating Mechanism to Clinical Profile

The molecular interactions described above directly translate to ropivacaine's distinct clinical advantages.

Differential Sensory-Motor Blockade

One of the most significant features of ropivacaine is its ability to spare motor function while effectively blocking pain.[4] This differential block is attributed to several factors:

-

Lower Lipophilicity: Compared to bupivacaine, ropivacaine's lower lipophilicity makes it less likely to penetrate the thick myelin sheaths of large Aβ motor fibers.[4]

-

Selective Block of TTX-Resistant Channels: Pain signals are primarily transmitted by small, unmyelinated C-fibers and thinly myelinated Aδ-fibers. These nociceptive neurons preferentially express tetrodotoxin-resistant (TTX-R) VGSCs. Studies have shown that ropivacaine has a significantly higher potency for blocking TTX-R channels compared to the tetrodotoxin-sensitive (TTX-S) channels that are more common in large motor neurons.[10]

A study on rat dorsal root ganglion neurons found the IC₅₀ of ropivacaine for TTX-R Na⁺ currents to be 54 µM, whereas the IC₅₀ for TTX-S currents was 116 µM, demonstrating a clear preferential block.[10]

Reduced Systemic Toxicity

Accidental intravascular injection or excessive absorption of local anesthetics can lead to severe central nervous system (CNS) and cardiovascular toxicity. Ropivacaine has a wider safety margin compared to bupivacaine.[1][11]

-

CNS Toxicity: Occurs at lower plasma concentrations than cardiotoxicity and is related to the drug's ability to cross the blood-brain barrier. Ropivacaine's lower lipophilicity results in a lower potential for CNS toxicity.[4]

-

Cardiotoxicity: The high cardiotoxicity of bupivacaine is linked to its strong affinity for and slow dissociation from cardiac sodium channels (specifically, the SCN5A subtype).[12] Ropivacaine, being less lipophilic and the pure S-enantiomer, exhibits a faster rate of dissociation from these channels.[12] This faster "off-rate" means that during diastole (the relaxation phase of the heart), more channels can recover from the block, reducing the risk of life-threatening arrhythmias.[12]

The following table presents comparative potency data on the human cardiac sodium channel, SCN5A.

| Channel State | Parameter | Ropivacaine | Bupivacaine | Conclusion |

| Open Channel | IC₅₀ | 322.2 µM | 69.5 µM | Bupivacaine is ~4.5-fold more potent on open channels.[12][13] |

| Inactivated Channel | IC₅₀ | 2.73 µM | 2.18 µM | Potency on inactivated channels is more similar.[12][13] |

| Recovery from Block | Kinetics | ~2-fold faster | Slower | Ropivacaine dissociates from the channel significantly faster, contributing to its lower cardiotoxicity.[12][13] |

Pharmacokinetics and Hepatic Metabolism

Understanding the disposition of ropivacaine within the body is crucial for safe and effective use.

-

Absorption: Dependent on the site of injection, dosage, and vascularity. Epidural administration results in complete but biphasic absorption.[3]

-

Distribution: Ropivacaine has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[3]

-

Metabolism: Ropivacaine is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[14] The two primary pathways are:

-

Excretion: The metabolites are primarily excreted by the kidneys, with about 86% of the dose recovered in the urine.[3] The terminal half-life after intravenous administration is approximately 1.8 hours.[3]

Conclusion and Future Directions

The mechanism of action of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine) is a refined example of structure-function optimization in pharmacology. Its core action—a state- and use-dependent blockade of voltage-gated sodium channels—is modulated by its unique physicochemical properties derived from its S-enantiomeric purity and N-propyl substitution. These features culminate in a clinical profile characterized by effective sensory anesthesia with reduced motor impairment and a significantly improved safety margin over older long-acting local anesthetics. For drug development professionals, ropivacaine serves as a benchmark, demonstrating how subtle molecular modifications can lead to profound improvements in therapeutic index. Future research may focus on developing local anesthetics with even greater selectivity for specific sodium channel subtypes expressed on nociceptive neurons, potentially eliminating motor block and systemic toxicity entirely.

References

- Markham, A., & Faulds, D. (1996). Ropivacaine. A review of its pharmacology and therapeutic use in regional anaesthesia. Drugs, 52(3), 429–449.

-

StatPearls. (2025). Ropivacaine. StatPearls Publishing. Available from: [Link]

- Barber, M. J., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(9), 2133-2138.

- Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(5), 1001-1009.

-

ResearchGate. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Request PDF. Available from: [Link]

- Leffler, A., et al. (2022). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 13, 873335.

- Oda, A., et al. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia, 91(5), 1213-1220.

-

MedCentral. (2026). Total Knee Arthroplasty and Current Perioperative Pain Modalities. Available from: [Link]

- Hansen, T. G. (2004). Ropivacaine: A pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791.

- Oda, Y., et al. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-220.

- Strichartz, G. R. (2014). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 121(4), 896-898.

- Graf, B. M., et al. (2002). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 96(6), 1427-1434.

-

ResearchGate. (n.d.). Patch Clamp Recording and Local Anesthetics. Available from: [Link]

-

MDPI. (2022). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Available from: [Link]

- Arlander, E., et al. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484-491.

- Scott, D. B., et al. (1989). Acute Toxicity of Ropivacaine Compared with That of Bupivacaine. Anesthesia & Analgesia, 69(5), 563-569.

-

UCL. (n.d.). patch-clamp-protocol-final.pdf. Available from: [Link]

- Liu, B. G., et al. (2000). The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats. Anesthesia & Analgesia, 90(5), 1064-1068.

-

Dove Press. (2022). Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups. Available from: [Link]

-

Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available from: [Link]

-

protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Available from: [Link]

-

Dr.Oracle. (2025). What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity?. Available from: [Link]

-

CORE. (n.d.). Cytochrome P450-mediated drug interactions affecting lidocaine. Available from: [Link]

-

AdisInsight. (1996). Ropivacaine. A review of its pharmacology and therapeutic use in regional anaesthesia. Available from: [Link]

-

JoVE. (2023). Video: Local Anesthetics: Clinical Application as Spinal Anesthesia. Available from: [Link]

-

ResearchGate. (2002). Differences in Cardiotoxicity of Bupivacaine and Ropivacaine Are the Result of Physicochemical and Stereoselective Properties. Request PDF. Available from: [Link]

-

OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Available from: [Link]

-

OpenAnesthesia. (2023). Differential Spinal Blockade. Available from: [Link]

-

Wikipedia. (n.d.). Ropivacaine. Available from: [Link]

-

University of the Witwatersrand, Johannesburg. (n.d.). The interaction of three local anaesthetic agents with hepatic microsomal cytochrome P-450. Available from: [Link]

-

National Center for Biotechnology Information. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. Available from: [Link]

Sources

- 1. jvsmedicscorner.com [jvsmedicscorner.com]

- 2. researchgate.net [researchgate.net]

- 3. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-propylpiperidine-2-carboxamide Hydrochloride

A Senior Application Scientist's Synthesis of its Pharmacological Landscape for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

N-propylpiperidine-2-carboxamide hydrochloride belongs to the piperidine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry. The piperidine ring is a highly privileged structural motif due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and membrane permeability. This guide provides a comprehensive technical overview of the biological activity of N-propylpiperidine-2-carboxamide hydrochloride, with a particular focus on its enantiomeric forms and their clinical relevance as local anesthetics. The primary example discussed is the (S)-enantiomer, widely known as ropivacaine, a long-acting amide local anesthetic.[1][2] This document will delve into its synthesis, mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

N-propylpiperidine-2-carboxamide hydrochloride is the hydrochloride salt of an N-propyl substituted piperidine-2-carboxamide. The presence of a chiral center at the 2-position of the piperidine ring gives rise to two enantiomers: (S)-N-propylpiperidine-2-carboxamide hydrochloride (ropivacaine) and (R)-N-propylpiperidine-2-carboxamide hydrochloride.[1][2] The differential biological activities of these enantiomers underscore the importance of stereochemistry in drug design. Ropivacaine is favored clinically due to its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to the racemic mixture and the (R)-enantiomer.[1][3]

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O · HCl |

| Molecular Weight | 310.87 g/mol |

| Appearance | White crystalline powder |

| pKa | 8.1 |

Synthesis of N-propylpiperidine-2-carboxamide Hydrochloride

The synthesis of N-propylpiperidine-2-carboxamide hydrochloride, particularly its enantiomerically pure forms, is a critical aspect of its development. A common synthetic route for ropivacaine involves the coupling of (S)-pipecolic acid with 2,6-dimethylaniline, followed by N-propylation.

Synthetic Workflow Diagram

Caption: Mechanism of action of N-propylpiperidine-2-carboxamide hydrochloride.

The affinity of ropivacaine for sodium channels is state-dependent, with a higher affinity for the open and inactivated states of the channel. [4]This characteristic contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation. Ropivacaine has also been shown to interact with other ion channels, such as potassium channels, which may contribute to its overall pharmacological profile. [1]

Biological Activities and Pharmacological Profile

The biological activity of N-propylpiperidine-2-carboxamide hydrochloride is primarily characterized by its local anesthetic effects. As the (S)-enantiomer, ropivacaine exhibits a favorable therapeutic window with a lower propensity for systemic toxicity compared to bupivacaine. [1][3]

In Vitro Activity: Potency at the Molecular Target

The potency of N-propylpiperidine-2-carboxamide hydrochloride and its analogues can be quantified by their half-maximal inhibitory concentration (IC50) against various sodium channel subtypes.

| Compound | Sodium Channel Subtype | IC50 (µM) | Reference |

| Ropivacaine | Tetrodotoxin-sensitive (TTX-S) | 116 ± 35 | [5] |

| Tetrodotoxin-resistant (TTX-R) | 54 ± 14 | [5] | |

| Cardiac (SCN5A) - Open Channel | 322.2 ± 29.9 | [6][7] | |

| Cardiac (SCN5A) - Inactivated State | 2.73 ± 0.27 | [6][7] | |

| (R)-Ropivacaine | Tetrodotoxin-sensitive (TTX-S) | Similar to (S)-enantiomer | [5] |

| Tetrodotoxin-resistant (TTX-R) | Similar to (S)-enantiomer | [5] |

Note: Data represents mean ± standard deviation.

In Vivo Activity: Efficacy in Preclinical Models

The analgesic efficacy of local anesthetics is often evaluated in animal models, such as the rat sciatic nerve block model. The median effective dose (ED50) is a common metric to quantify the potency of the anesthetic effect.

| Compound | Animal Model | Endpoint | ED50 | Reference |

| Ropivacaine | Rat Sciatic Nerve Block | Motor Block | Not explicitly stated | |

| Rat Sciatic Nerve Block | Sensory Block | Not explicitly stated | ||

| Human Transversus Abdominis Plane Block | Analgesia | Close to toxic threshold | [8] |

Experimental Protocols: A Guide to Characterization

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.

In Vitro: Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of N-propylpiperidine-2-carboxamide hydrochloride on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK-293 cells).

Workflow Diagram:

Caption: Workflow for patch-clamp electrophysiology to assess sodium channel inhibition.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK-293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.5/SCN5A) on glass coverslips.

-

Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

-

Recording:

-

Place a coverslip with cells in the recording chamber on an inverted microscope.

-

Lower the micropipette to the cell surface and apply gentle suction to form a gigaohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the membrane potential at -80 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

-

Drug Application: Perfuse the recording chamber with the extracellular solution containing increasing concentrations of N-propylpiperidine-2-carboxamide hydrochloride.

-

Data Analysis: Measure the peak sodium current amplitude at each drug concentration. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

In Vivo: Rat Sciatic Nerve Block Model for Analgesic Efficacy

This model assesses the duration and intensity of the sensory and motor blockade produced by N-propylpiperidine-2-carboxamide hydrochloride.

Workflow Diagram:

Caption: Workflow for the rat sciatic nerve block model.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male Wistar rats (250-300g). Acclimatize them to the testing environment for at least 3 days.

-

Baseline Measurements: Assess baseline motor function using a rotarod apparatus and sensory function using a hot plate or von Frey filaments.

-

Surgical Procedure:

-

Anesthetize the rat with isoflurane.

-

Make an incision in the thigh to expose the sciatic nerve.

-

-

Drug Injection: Inject a specified volume (e.g., 0.2 mL) of the test solution (N-propylpiperidine-2-carboxamide hydrochloride at various concentrations) or vehicle control around the sciatic nerve.

-

Behavioral Testing:

-

At predetermined time points after injection, assess motor function by placing the rat on the rotarod and recording the latency to fall.

-

Assess sensory blockade by applying a thermal or mechanical stimulus to the plantar surface of the hind paw and measuring the withdrawal latency.

-

-

Data Analysis: The duration of motor block is defined as the time until the rat can remain on the rotarod for a predetermined duration. The duration of sensory block is the time until the withdrawal latency returns to baseline. Dose-response curves can be generated to calculate the ED50.

Conclusion and Future Directions

N-propylpiperidine-2-carboxamide hydrochloride, particularly its (S)-enantiomer ropivacaine, is a well-established local anesthetic with a favorable safety profile. Its biological activity is primarily mediated by the blockade of voltage-gated sodium channels. This in-depth guide has provided a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies used for its characterization.

Future research in this area could focus on:

-

Comparative studies: A more detailed investigation into the pharmacological differences between the racemic mixture, the (R)-enantiomer, and the (S)-enantiomer could provide further insights into the structure-activity relationships and the molecular basis of toxicity.

-

Novel formulations: The development of novel drug delivery systems, such as liposomal or nanoparticle-based formulations, could further enhance the duration of action and reduce the systemic toxicity of N-propylpiperidine-2-carboxamide hydrochloride.

-

Expanded indications: Exploring the potential of this compound and its derivatives for other therapeutic applications beyond local anesthesia, such as in the management of chronic pain or as modulators of other ion channels, represents an exciting avenue for future investigation.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to advance our understanding and application of this important class of molecules.

References

- Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology.

- Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology.

- A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia.

- Ropivacaine - St

- Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology.

- Structure of S and R enantiomers of ropivacaine (marketed as the S...).

- Ropivacaine | C17H26N2O | CID 175805. PubChem.

- A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. PubMed.

- Ropivacaine. Wikipedia.

- Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia.

- Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers. Anesthesiology.

- The median effective analgesic dose (ED50) of ropivacaine in ultrasound-guided transversus abdominis plane block for analgesia in reversal of ileostomy: A double-blind up-down dose-finding study. PubMed.

- Step-by-step approach to construction of a rat model of sciatic nerve....

- Distinct local anesthetic affinities in Na+ channel subtypes. Molecular Pharmacology.

- Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry.

- Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using.... SciSpace.

- Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. Journal of Visualized Experiments.

- (PDF) Ropivacaine: A pharmacological review.

- Determination of ED50 and ED95 of 0.5% Ropivacaine in Adductor Canal Block to Produce Quadriceps Weakness: A Dose-Finding Study. Anesthesia & Analgesia.

- Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogen

- Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions. Clinical Pharmacokinetics.

- Ultrasound-Guided Anterior Sci

- patch-clamp-protocol-final.pdf. University of Bristol.

- Formulation and evaluation of multilamellar vesicles ropivacaine in pain management.

- Synthesis of (S)-(–)-Ropivacaine. Synfacts.

- A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

- Synthesis and Applic

- Postoperative Analgesic Effect of Bilateral Quadratus Lumborum Block (QLB)

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ropivacaine - Wikipedia [en.wikipedia.org]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The median effective analgesic dose (ED50) of ropivacaine in ultrasound-guided transversus abdominis plane block for analgesia in reversal of ileostomy: A double-blind up-down dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-propylpiperidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-propylpiperidine-2-carboxamide hydrochloride and its derivatives represent a critical class of compounds in modern pharmacology, most notably as local anesthetics. The archetypal molecule in this family is Ropivacaine, the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride.[1][2] This guide provides a comprehensive overview of the synthetic pathways to N-propylpiperidine-2-carboxamide hydrochloride, focusing on the core chemical transformations and the rationale behind the methodological choices. We will delve into the primary synthetic routes, offer detailed experimental protocols, and discuss alternative approaches, providing a robust resource for researchers in drug discovery and development.

Core Synthesis Strategy: A Modular Approach

The synthesis of N-propylpiperidine-2-carboxamide hydrochloride is best understood as a modular process involving three key stages:

-

Formation of the Piperidine-2-carboxamide Core: This involves the coupling of a piperidine-2-carboxylic acid derivative with an appropriate amine.

-

N-Alkylation: The introduction of the n-propyl group onto the piperidine nitrogen.

-

Salt Formation: Conversion of the free base to the hydrochloride salt to enhance stability and aqueous solubility.

This guide will primarily focus on a common and well-documented pathway that begins with pipecolic acid.

Primary Synthesis Pathway: From Pipecolic Acid to N-propylpiperidine-2-carboxamide Hydrochloride

The most prevalent and industrially relevant synthesis of N-propylpiperidine-2-carboxamide hydrochloride derivatives commences with pipecolic acid, the parent piperidine-2-carboxylic acid. The (S)-enantiomer, L-pipecolic acid, is often the starting material for chiral targets like Ropivacaine.

Step 1: Activation of the Carboxylic Acid

The initial step involves the activation of the carboxylic acid moiety of pipecolic acid to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an acid chloride.

Causality: Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures, which can lead to side reactions and racemization. Conversion to a more reactive species like an acid chloride allows the reaction to proceed under milder conditions with higher yields.

Experimental Protocol: Synthesis of Piperidine-2-carbonyl Chloride Hydrochloride

A suspension of L-pipecolic acid in a suitable solvent, such as toluene, is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The reaction is typically performed at a controlled temperature to prevent unwanted side reactions.

-

Materials: L-pipecolic acid, Thionyl chloride, Dry Toluene.

-

Procedure:

-

Suspend L-pipecolic acid (1 equivalent) in dry toluene in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension under stirring.

-

Heat the mixture to reflux (approximately 70°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[5][6]

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude L-pipecolic acid chloride hydrochloride as a crystalline solid.[5][6] This intermediate is often used in the next step without further purification due to its moisture sensitivity.

-

Step 2: Amide Formation with an Aniline Derivative

The activated acid chloride is then reacted with the desired aniline to form the corresponding piperidine-2-carboxamide. For the synthesis of Ropivacaine, 2,6-dimethylaniline is used.

Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic nitrogen of the aniline. The reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

The crude L-pipecolic acid chloride hydrochloride is reacted with 2,6-dimethylaniline in a suitable solvent system.

-

Materials: L-pipecolic acid chloride hydrochloride, 2,6-dimethylaniline, Acetone, Toluene, N-methylpyrrolidone, Ammonia solution.

-

Procedure:

-

Prepare a suspension of L-pipecolic acid chloride hydrochloride (1 equivalent) in dry toluene.

-

In a separate flask, prepare a solution of 2,6-dimethylaniline (1 equivalent) in a mixture of acetone and N-methylpyrrolidone.

-

Gradually add the aniline solution to the acid chloride suspension at an elevated temperature (e.g., 70°C) over a period of 1-2 hours with vigorous stirring.[5][6][7]

-

After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture and filter the resulting crystalline product. Wash the solid with acetone and dry.[5][6]

-

The crystalline product is then dissolved in water, and the free base is precipitated by the addition of an aqueous ammonia solution.[5][6]

-

The precipitated base is extracted with an organic solvent like toluene, and the solvent is evaporated to yield the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[5][6]

-

The crude product can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethanol, to obtain the purified product.[5]

-

Step 3: N-propylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is then alkylated with a propylating agent to introduce the N-propyl group.

Causality: The nitrogen atom of the piperidine ring is nucleophilic and will readily undergo a nucleophilic substitution reaction with an alkyl halide, such as 1-bromopropane, in the presence of a base. The base is necessary to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.

Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

-

Materials: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 1-bromopropane, Potassium carbonate, Isopropyl alcohol.

-

Procedure:

-

Dissolve the (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1 equivalent) in isopropyl alcohol.

-

Add potassium carbonate (a slight excess) and 1-bromopropane (1-1.2 equivalents) to the solution.[5]

-

Heat the reaction mixture to a moderate temperature (e.g., 72°C) and stir for several hours.[5] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is the free base of Ropivacaine.

-

Step 4: Formation of the Hydrochloride Salt

The final step is the conversion of the synthesized free base into its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility for pharmaceutical applications.

Causality: The basic nitrogen atoms in the molecule can be protonated by an acid, such as hydrochloric acid, to form a salt. This process often results in a more stable and easily handled solid.

Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide Hydrochloride

-

Materials: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide free base, Isopropanol, Hydrochloric acid.

-

Procedure:

-

Dissolve the crude free base in a suitable solvent, such as isopropanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH becomes acidic.

-

Cool the solution to induce crystallization of the hydrochloride salt.[8]

-

The precipitated solid is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum to yield the final product.[8]

-

Visualization of the Primary Synthesis Pathway

Caption: Primary synthesis pathway of Ropivacaine Hydrochloride.

Alternative Synthesis Strategies

While the pathway described above is widely employed, alternative methods exist, often aiming to improve yield, reduce the use of hazardous reagents, or simplify the procedure.

Reductive Amination Approach

An alternative to the N-alkylation with an alkyl halide is reductive amination. This involves reacting the piperidine-2-carboxamide with propionaldehyde in the presence of a reducing agent.

Causality: The secondary amine of the piperidine-2-carboxamide reacts with propionaldehyde to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the N-propylated product.[9] This method can offer milder reaction conditions compared to alkyl halide-based alkylations.

Caption: Reductive amination for N-propylation.

Data Summary

| Step | Key Reagents | Typical Solvents | Temperature (°C) | Key Considerations |

| Acid Activation | Thionyl chloride | Toluene | ~70 | Moisture sensitive intermediate |

| Amidation | 2,6-dimethylaniline, Base | Toluene, Acetone | ~70 | Exothermic reaction, control of addition |

| N-propylation | 1-bromopropane, K₂CO₃ | Isopropyl alcohol | ~72 | Monitoring of reaction completion |

| Salt Formation | Hydrochloric acid | Isopropanol | 0-25 | Control of pH and crystallization |

Conclusion

The synthesis of N-propylpiperidine-2-carboxamide hydrochloride is a well-established process with multiple viable routes. The choice of a specific pathway often depends on factors such as the desired stereochemistry, scale of the reaction, and available starting materials. The classical approach involving the activation of pipecolic acid followed by amidation and N-alkylation remains a robust and widely used method. Understanding the underlying chemical principles and the rationale for each experimental step is crucial for the successful synthesis and optimization of this important class of pharmaceutical compounds.

References

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

-

Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. PubMed. [Link]

-

Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry. [Link]

- L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME.

- Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.

- L-n-n-propylpipecolic acid-2,6-xylidide and method for preparing the same.

-

Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [Link]

-

Ropivacaine. PubChem. [Link]

-

Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives: Enzyme, Engineering, and Synthesis Method. PubMed. [Link]

-

Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. RSC Publishing. [Link]

- L-N-n-propylpipecolic acid-2,6-xylidide.

-

Ropivacaine. Wikipedia. [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

-

Pipecolic acid in microbes: biosynthetic routes and enzymes. PubMed. [Link]

-

(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. ChemBK. [Link]

-

ROPIVACAINE. New Drug Approvals. [Link]

-

L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME. WIPO Patentscope. [Link]

Sources

- 1. Ropivacaine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. WO1985000599A1 - L-N-n-PROPYLPIPECOLIC ACID-2,6-XYLIDIDE AND METHOD FOR PREPARING THE SAME - Google Patents [patents.google.com]

- 6. EP0151110B1 - L-n-n-propylpipecolic acid-2,6-xylidide and method for preparing the same - Google Patents [patents.google.com]

- 7. US4695576A - L-N-n-propylpipecolic acid-2,6-xylidide - Google Patents [patents.google.com]

- 8. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 9. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-Propylpiperidine-2-carboxamide hydrochloride (CAS 444992-97-6) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propylpiperidine-2-carboxamide hydrochloride (CAS No. 444992-97-6), a molecule of interest within the broader class of piperidine carboxamides. While direct research on this specific compound is limited, this document will synthesize available information, explore the therapeutic potential of related structures, and provide a framework for future investigation.

Introduction: The Emerging Potential of Piperidine Carboxamides

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive starting point for library synthesis and lead optimization. The carboxamide functional group, a common feature in drug candidates, enhances the potential for hydrogen bonding and target engagement.

While N-Propylpiperidine-2-carboxamide hydrochloride itself is not extensively studied in publicly available literature, the broader family of piperidine carboxamides has shown significant promise, particularly in the development of novel anti-infective agents. Notably, related compounds are being investigated for their activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1][2][3] This guide will leverage insights from these related molecules to inform potential research directions for CAS 444992-97-6.

Physicochemical Properties of N-Propylpiperidine-2-carboxamide hydrochloride

A clear understanding of a compound's physical and chemical properties is fundamental to any research endeavor, influencing everything from solubility in assay buffers to its potential for oral bioavailability.

| Property | Value | Source |

| CAS Number | 444992-97-6 | [4] |

| Molecular Formula | C₉H₁₉ClN₂O | [4] |

| Molecular Weight | 206.71 g/mol | [4] |

| Chemical Name | N-Propylpiperidine-2-carboxamide hydrochloride | [4] |

| Canonical SMILES | CCCNCC(=O)C1CCCCN1.Cl | |

| Storage | Sealed in dry, room temperature conditions |

The Therapeutic Landscape: Piperidine Carboxamides in Anti-Infective Research

Targeting DNA Gyrase: A Proven Antibacterial Strategy

A significant breakthrough in the field has been the identification of DNA gyrase as the molecular target for a class of piperidine-4-carboxamides.[3] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibacterial drugs, most notably the fluoroquinolones. The emergence of resistance to existing gyrase inhibitors necessitates the discovery of new chemical entities that bind to the enzyme in novel ways.

The proposed mechanism for these novel piperidine-carboxamides involves the inhibition of the wild-type enzyme, with resistance mutations mapping to the gyrA and gyrB subunits.[1][3] This suggests a distinct binding mode compared to fluoroquinolones, offering a potential avenue to overcome existing resistance mechanisms.

Proposed Research Workflow for N-Propylpiperidine-2-carboxamide hydrochloride

Based on the available information for related compounds, a logical research workflow can be proposed to evaluate the potential of N-Propylpiperidine-2-carboxamide hydrochloride as an anti-infective agent.

Caption: Proposed research workflow for evaluating the anti-infective potential of N-Propylpiperidine-2-carboxamide hydrochloride.

Experimental Protocols

The following are high-level protocols that can be adapted for the investigation of N-Propylpiperidine-2-carboxamide hydrochloride.

Protocol: Minimum Inhibitory Concentration (MIC) Determination against M. abscessus**

-

Preparation of Compound Stock: Prepare a 10 mM stock solution of N-Propylpiperidine-2-carboxamide hydrochloride in an appropriate solvent (e.g., DMSO).

-

Bacterial Culture: Grow M. abscessus (e.g., ATCC 19977) in cation-adjusted Mueller-Hinton broth (CAMHB) to mid-log phase.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in CAMHB.

-

Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 3-5 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Spontaneous Resistance Generation and Target Identification

-

High-Inoculum Plating: Plate a high concentration of M. abscessus (e.g., 10⁸ - 10¹⁰ CFU) onto Middlebrook 7H10 agar containing 4x, 8x, and 16x the MIC of N-Propylpiperidine-2-carboxamide hydrochloride.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Colony Selection and MIC Confirmation: Isolate individual colonies and confirm their resistance by re-determining the MIC.

-

Genomic DNA Extraction: Extract genomic DNA from resistant isolates and the wild-type parent strain.

-

Whole-Genome Sequencing: Perform whole-genome sequencing and compare the sequences of the resistant and wild-type strains to identify mutations.

-

Target Gene Identification: Analyze the identified mutations to pinpoint the gene(s) responsible for resistance, which will likely encode the drug's target.

Conclusion and Future Directions

N-Propylpiperidine-2-carboxamide hydrochloride (CAS 444992-97-6) is a chemical entity with currently limited published biological data. However, its structural relationship to a class of piperidine carboxamides with demonstrated activity against the challenging pathogen Mycobacterium abscessus makes it a compound of significant interest for further research.

Future investigations should focus on a systematic evaluation of its antibacterial activity, beginning with whole-cell screening against a panel of clinically relevant bacteria. Should activity be confirmed, elucidation of its mechanism of action, potentially through the generation and sequencing of resistant mutants, will be a critical next step. The workflows and protocols outlined in this guide provide a solid foundation for initiating such a research program. The exploration of N-Propylpiperidine-2-carboxamide hydrochloride and its analogs could lead to the development of a new class of urgently needed anti-infective agents.

References

- Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.

- Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection.

- Structure-Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed.

- Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. PubMed.

- 444992-97-6|N-Propylpiperidine-2-carboxamide hydrochloride|BLD Pharm. BLD Pharm.

- Pipeline of anti-Mycobacterium abscessus small molecules: Repurposable drugs and promising novel chemical entities. PubMed.

- N-Propyl-2-piperidinecarboxamide hydrochloride CAS#: 444992-97-6.

Sources

- 1. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship of Anti- Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

The Therapeutic Potential of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals